molecular formula C13H19N3O3 B11728268 N'-[1-Amino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester

N'-[1-Amino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester

Cat. No.: B11728268
M. Wt: 265.31 g/mol
InChI Key: NZZIRKJHGWHHKQ-UHFFFAOYSA-N
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Description

N’-(1-amino-2-phenoxyethylidene)(tert-butoxy)carbohydrazide is a chemical compound with the molecular formula C13H19N3O2 It is known for its unique structure, which includes an amino group, a phenoxy group, and a tert-butoxycarbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-amino-2-phenoxyethylidene)(tert-butoxy)carbohydrazide typically involves the reaction of 1-amino-2-phenoxyethanone with tert-butyl carbazate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for N’-(1-amino-2-phenoxyethylidene)(tert-butoxy)carbohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-(1-amino-2-phenoxyethylidene)(tert-butoxy)carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N’-(1-amino-2-phenoxyethylidene)(tert-butoxy)carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(1-amino-2-phenoxyethylidene)(tert-butoxy)carbohydrazide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-Amino-2-phenylethylidene]-hydrazinecarboxylic acid tert-butyl ester
  • 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione

Uniqueness

N’-(1-amino-2-phenoxyethylidene)(tert-butoxy)carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse interactions and reactions, making it a valuable compound in various fields of research.

Properties

IUPAC Name

tert-butyl N-[(1-amino-2-phenoxyethylidene)amino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-15-11(14)9-18-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZIRKJHGWHHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=C(COC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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